molecular formula C10H18N4OS B5590637 2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B5590637
M. Wt: 242.34 g/mol
InChI Key: RIBOTIKGZOGSNT-UHFFFAOYSA-N
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Description

2-[(5-Isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

The synthesis of 2-[(5-Isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-isopropyl-4-propyl-1,2,4-triazole-3-thiol with chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-[(5-Isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(5-Isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit the synthesis of ergosterol in fungal cells, leading to cell membrane disruption and cell death .

Comparison with Similar Compounds

2-[(5-Isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other 1,2,4-triazole derivatives, such as:

Properties

IUPAC Name

2-[(5-propan-2-yl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4OS/c1-4-5-14-9(7(2)3)12-13-10(14)16-6-8(11)15/h7H,4-6H2,1-3H3,(H2,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBOTIKGZOGSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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